molecular formula C12H8F3N3 B14217618 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-(trifluoromethyl)-2H-indole CAS No. 827317-42-0

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-(trifluoromethyl)-2H-indole

Cat. No.: B14217618
CAS No.: 827317-42-0
M. Wt: 251.21 g/mol
InChI Key: RLIGURBBHXDUME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-(trifluoromethyl)-2H-indole is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused to an indole structure, with a trifluoromethyl group attached to the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-(trifluoromethyl)-2H-indole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.

    Coupling of Pyrazole and Indole Rings: The pyrazole and indole rings can be coupled through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can occur at the indole ring, potentially leading to the formation of dihydroindole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic reagents such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Dihydroindole derivatives.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-(trifluoromethyl)-2H-indole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used as a probe to study biological processes and as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-(trifluoromethyl)-2H-indole depends on its specific application:

    Pharmaceuticals: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways involved in disease processes.

    Materials Science: In organic electronics, the compound’s electronic properties, such as charge transport and light emission, are key to its function.

Comparison with Similar Compounds

Similar Compounds

    2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-methyl-2H-indole: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-chloro-2H-indole: Similar structure but with a chloro group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-(trifluoromethyl)-2H-indole imparts unique properties such as increased lipophilicity, metabolic stability, and electron-withdrawing effects, which can enhance its biological activity and electronic properties compared to similar compounds.

Properties

CAS No.

827317-42-0

Molecular Formula

C12H8F3N3

Molecular Weight

251.21 g/mol

IUPAC Name

2-(1H-pyrazol-5-yl)-6-(trifluoromethyl)-1H-indole

InChI

InChI=1S/C12H8F3N3/c13-12(14,15)8-2-1-7-5-11(17-10(7)6-8)9-3-4-16-18-9/h1-6,17H,(H,16,18)

InChI Key

RLIGURBBHXDUME-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=C2)C3=CC=NN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.